Cas no 4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene)

1-Methoxy-4-(1E)-1-propen-1-ylbenzene structure
4180-23-8 structure
1-Methoxy-4-(1E)-1-propen-1-ylbenzene
4180-23-8
C10H12O
148.2017
MFCD00009284
44816
637563

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Properties

Names and Identifiers

    • Anethole, trans-
    • Anethol Natural
    • Anethole
    • trans-Anethole
    • (E)-1-Methoxy-4(1-propenyl)benzene
    • (E)-Anethol
    • (E)-Anethole
    • (E)-Anetole
    • Anethole (AS)
    • Anethole (E)
    • E-trans-Anethole
    • trans-Anethol
    • trans-p-Methoxypropenylbenzene
    • trans-p-Propenylanisole
    • p-Propenylanisole
    • 1-Methoxy-4-propenylbenzene
    • 1-Methoxy-4-((E)-propenyl)-benzene
    • 4-Propenylanisole
    • (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
    • Anise camphor
    • cis-Anethol
    • Isoestragole
    • Anethol
    • p-Anethole
    • Oil of aniseed
    • Aniskampfer
    • Monasirup
    • (E)-p-Propenylanisole
    • p-1-Propenylanisole
    • (E)-1-(4-Methoxyphenyl)propene
    • Nauli gum
    • trans-p-Anethole
    • trans-4-(1-Propenyl)anisole
    • 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
    • (E)-1-Methoxy-4-(1-propenyl)benzene
    • t
    • +Expand
    • MFCD00009284
    • RUVINXPYWBROJD-ONEGZZNKSA-N
    • 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
    • O(C([H])([H])[H])C1C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])[H])=C([H])C=1[H]
    • 774229

Computed Properties

  • 148.08886
  • 0
  • 1
  • 2
  • 148.088815002 g/mol
  • 11
  • 121
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 9.2
  • 148.20

Experimental Properties

  • 2.72830
  • 9.23
  • 643
  • n20/D 1.561(lit.)
  • Almost insoluble
  • 234-237 °C(lit.)
  • 20-21 °C (lit.)
  • 0.07 mmHg
  • Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • 2086
  • Soluble in benzene, ethyl acetate, acetone, carbon disulfide.
  • It is crystalline at 20 ~ 21 ℃ and liquid above 23 ℃.
  • 7 (H2O)
  • It can be miscible with ether and chloroform. 1ml of the product is soluble in 2ml of ethanol, benzene, ethyl acetate, acetone, carbon disulfide, petroleum ether, and almost insoluble in water.
  • Light Sensitive
  • 0.988 g/mL at 25 °C(lit.)
  • 1.559-1.562
  • ANISE OIL ODOR

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Security Information

  • GHS07 GHS07
  • BZ9275000
  • 2
  • S36/37
  • 36/37-61
  • R43
  • Xi Xi
  • NONH for all modes of transport
  • H317
  • P280
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 43-51/53
  • Warning
  • Yes
  • 8

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Customs Data

  • 29093090

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB79898-25g
Trans-Anethole
4180-23-8 97%
25g
$5.00 2024-04-20
abcr
AB113739-25 g
trans-Anethole, 98%; .
4180-23-8 98%
25g
€52.00 2023-04-05
Alichem
A019088667-1000g
(E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
4180-23-8 97%
1000g
$154.50 2023-09-01
ChemScence
CS-W020065-1000g
Trans-Anethole
4180-23-8 99.70%
1000g
$55.0 2021-09-02
Crysdot LLC
CD12073253-1000g
(E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
4180-23-8 97%
1000g
$109 2024-07-24
DC Chemicals
DC20040-100 mg
Trans-Anethole ((E)\u200b-Anethole)
4180-23-8 >98%
100mg
$50.0 2022-02-28
Enamine
EN300-1695718-0.05g
1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
4180-23-8 95%
0.05g
$19.0 2023-07-10
Fluorochem
209027-25g
E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
4180-23-8 95%
25g
£10.00 2022-03-01
LKT Labs
A5217-50 ml
trans-Anethole
4180-23-8 ≥98%
50ml
$176.60 2023-07-10
MedChemExpress
HY-N0367-10mM*1 mL in DMSO
Trans-Anethole
4180-23-8 99.72%
10mM*1 mL in DMSO
¥231

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1C:1428232-73-8, S:MeCN, 3 h, rt
Reference
Catalytic olefin transpositions facilitated by ruthenium N,N,N-pincer complexes
By Davies, Alex M. et al, ChemRxiv, 2022, From ChemRxiv, 1-8

Synthetic Circuit 2

Reaction Conditions
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Reference
Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole
By Liu, Yixuan et al, Dalton Transactions, 2022, 51(43), 16668-16680

Synthetic Circuit 3

Reaction Conditions
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Reference
B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes
By Kustiana, Betty A. et al, Chemistry - A European Journal, 2022, 28(63), e202202454

Synthetic Circuit 4

Reaction Conditions
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
Reference
Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes
By Yang, Wenjun et al, ACS Catalysis, 2022, 12(17), 10818-10825

Synthetic Circuit 5

Reaction Conditions
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
Reference
Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?
By Saputra, Leo et al, Molecular Catalysis, 2022, 533, 112768

Synthetic Circuit 6

Reaction Conditions
1.1C:12289-94-0, 21 h, 150°C
Reference
Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes
By Sanz-Navarro, Sergio et al, Nature Communications, 2022, 13(1), 2831

Synthetic Circuit 7

Reaction Conditions
1.1R:AcOK, C:1008-89-5, C:52462-29-0, S:ClCH2CH2Cl, 10 h, rt
Reference
Site-selective desaturation of C(sp3)-C(sp3) bonds via photoinduced ruthenium catalysis
By Wang, Chuanyong et al, Organic Chemistry Frontiers, 2022, 9(16), 4316-4327

Synthetic Circuit 8

Reaction Conditions
1.1R:t-BuOK, C:Bu4N+ •Br-, S:DMF, 0-5°C; 0.5 h, rt; 4 h, 90-95°C
1.2R:H2O
Reference
Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives
By Zhang, Jian et al, Bioorganic Chemistry, 2021, 115, 105179

Synthetic Circuit 9

Reaction Conditions
1.1R:S:EtOH, 3 h, reflux; reflux → 25°C
1.2S:H2O, 25°C
2.1R:Pyrimidopyrimidine, C:NiCl2(PPh3)2, C:258278-25-0, S:THF, 24 h, 100°C
Reference
Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine
By Xia, Shumei et al, JACS Au, 2022, 2(8), 1929-1934

Synthetic Circuit 10

Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Reference
In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3
By Wech, Felix and Gellrich, Urs, ACS Catalysis, 2022, 12(9), 5388-5396

Synthetic Circuit 11

Reaction Conditions
1.1R:H2O2, C:FeCl3 •6H2O, S:DMSO, 12 h, 120°C
Reference
Regioselective Synthetic Approach to Higher Alkenes from Lower Alkenes with Sulfoxides in the Fe3+/H2O2 System via Direct Alkylation or Arylation of the Csp2-H Bond on the C=C Bond of Alkenes
By Su, Miao-Dong et al, Journal of Organic Chemistry, 2022, 87(11), 7022-7032

Synthetic Circuit 12

Reaction Conditions
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
Reference
Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes
By Kawamura, Kiana E. et al, Organometallics, 2022, 41(4), 486-496

Synthetic Circuit 13

Reaction Conditions
1.1R:NaBH4, S:MeOH, 0°C; 10 min, 0°C; 2 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
Reference
Electro-mediated PhotoRedox Catalysis for Selective C(sp3)-O Cleavages of Phosphinated Alcohols to Carbanions
By Tian, Xianhai et al, Angewandte Chemie, 2021, 60(38), 20817-20825

Synthetic Circuit 14

Reaction Conditions
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
Reference
An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis
By Huang, Zhidao et al, Journal of the American Chemical Society, 2021, 143(12), 4824-4836

Synthetic Circuit 15

Reaction Conditions
1.1C:7699-43-6, C:Me(CH2)15NMe3 •Br, S:6032-29-7, S:p-C6H4Me2, 24 h, 120°C
Reference
Hydrophobicity and co-solvent effects on Meerwein-Ponndorf-Verley reduction/dehydration cascade reactions over Zr-zeolite catalysts
By Zhang, Hongwei et al, Journal of Catalysis, 2021, 400, 50-61

Synthetic Circuit 16

Reaction Conditions
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
Reference
Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism
By Kim, Daniel et al, Journal of the American Chemical Society, 2021, 143(8), 3070-3074

Synthetic Circuit 17

Reaction Conditions
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Reference
Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst
By Iwamoto, Hiroaki et al, ACS Catalysis, 2021, 11(11), 6741-6749

Synthetic Circuit 18

Reaction Conditions
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Reference
A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids
By Chen, Kun-Quan et al, Chemical Science, 2021, 12(19), 6684-6690

Synthetic Circuit 19

Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Reference
A platform for alkene carbofunctionalization with diverse nucleophiles
By Buchanan, Travis L. et al, ChemRxiv, 2021, From ChemRxiv, 1-9

Synthetic Circuit 20

Reaction Conditions
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
Reference
Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle
By Woof, Callum R. et al, Chemistry - A European Journal, 2021, 27(19), 5972-5977

Synthetic Circuit 21

Reaction Conditions
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Reference
Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups
By Horky, Filip et al, Organometallics, 2021, 40(3), 427-441

Synthetic Circuit 22

Reaction Conditions
1.1R:BuLi, R:LiBr, S:THF, S:Me(CH2)4Me, 5 h, -78°C; -78°C → rt; 40 min, rt; rt → -78°C
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
Reference
Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle Framework
By Yonezawa, Hirotaka et al, Chemistry - An Asian Journal, 2021, 16(3), 202-206

Synthetic Circuit 23

Reaction Conditions
1.1C:2569039-84-3, S:THF, 30 min, rt
Reference
Tandem Olefin Isomerization/Cyclization Catalyzed by Complex Nickel Hydride and Bronsted Acid
By Kathe, Prasad M. et al, Journal of Organic Chemistry, 2020, 85(23), 15183-15196

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Raw materials

1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preparation Products

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